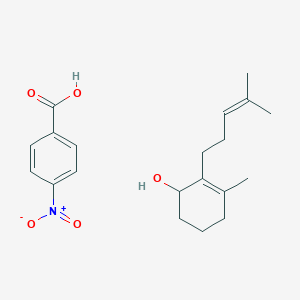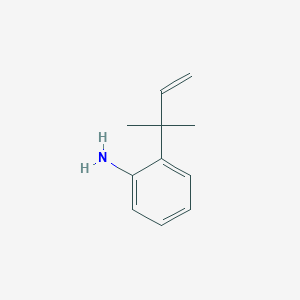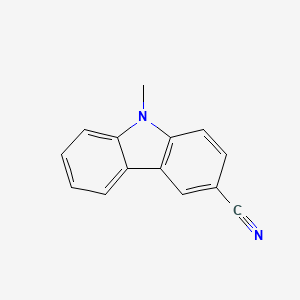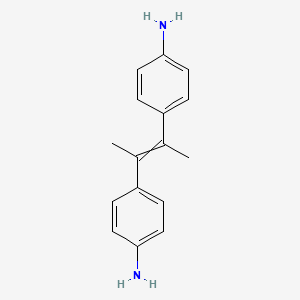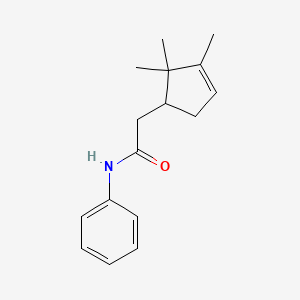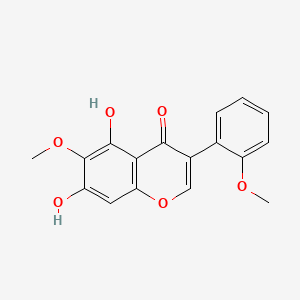
5,7-Dihydroxy-2',6-dimethoxyisoflavone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is a naturally occurring isoflavone, a type of polyphenolic compound. Isoflavones are known for their presence in various plants, particularly in the legume family. This compound has been identified in the roots of Iris pseudacorus and is known for its potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-2’,6-dimethoxyisoflavone involves several steps. One common method includes the reaction of 5,7-dihydroxy-2’,4’-dimethoxyisoflavone with 2-methylbut-3-en-2-ol in the presence of boron trifluoride etherate (BF3-ether). This reaction yields the 6-(3-methylbut-2-enyl) derivative and its 8-isomer .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dihydroxy-2’,6-dimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Common substitution reactions involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used under different conditions.
Major Products Formed
The major products formed from these reactions include methylated ethers, quinones, and substituted derivatives .
Applications De Recherche Scientifique
5,7-Dihydroxy-2’,6-dimethoxyisoflavone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Industry: Its antioxidant properties make it useful in the formulation of various industrial products.
Mécanisme D'action
The mechanism by which 5,7-dihydroxy-2’,6-dimethoxyisoflavone exerts its effects involves its interaction with various molecular targets and pathways. It is known to inhibit enzymes such as urease and carbonic anhydrase-II, which are involved in metabolic processes . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,7-Dihydroxy-2’,4’-dimethoxyisoflavone
- 4’,5,7-Trihydroxy-6-methoxyflavanone
- 4’,5,7-Trihydroxy-3’,8-dimethoxyflavanone
- 8-Methoxyeriodictyol
- Mangiferin
Uniqueness
5,7-Dihydroxy-2’,6-dimethoxyisoflavone is unique due to its specific hydroxyl and methoxy substitution pattern, which contributes to its distinct biological activities and chemical reactivity .
Propriétés
Numéro CAS |
94285-21-9 |
|---|---|
Formule moléculaire |
C17H14O6 |
Poids moléculaire |
314.29 g/mol |
Nom IUPAC |
5,7-dihydroxy-6-methoxy-3-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C17H14O6/c1-21-12-6-4-3-5-9(12)10-8-23-13-7-11(18)17(22-2)16(20)14(13)15(10)19/h3-8,18,20H,1-2H3 |
Clé InChI |
AELVNGRVQZQCDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


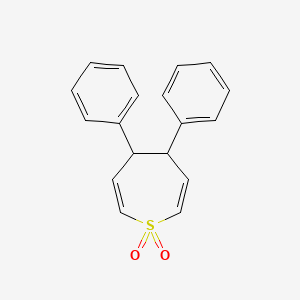
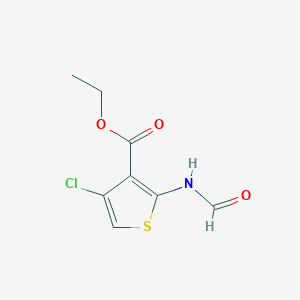
![[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate](/img/structure/B14359407.png)

![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
![2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-methylpyrimidin-4(3H)-one](/img/structure/B14359440.png)
![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
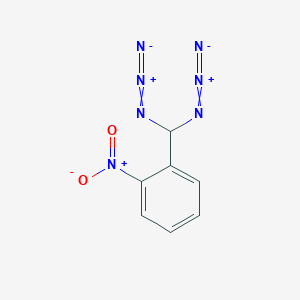
![Ethyl [2-(hydrazinecarbonyl)-1-benzofuran-3-yl]carbamate](/img/structure/B14359454.png)
